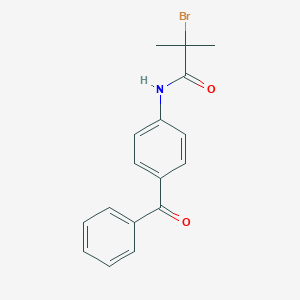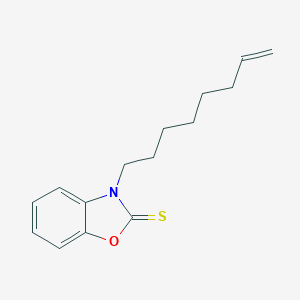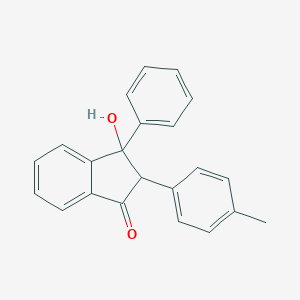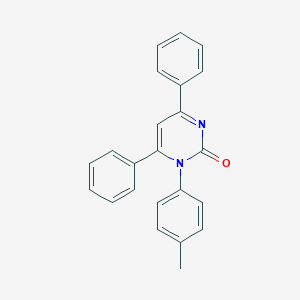![molecular formula C17H18O6 B293322 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate](/img/structure/B293322.png)
2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate, also known as coumarin, is a natural compound commonly found in plants such as tonka beans, cinnamon, and sweet clover. Coumarin has been widely studied for its various biological activities, including anticoagulant, anti-inflammatory, anticancer, and antimicrobial properties. In
作用机制
The mechanism of action of 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate varies depending on its biological activity. The anticoagulant activity of 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate is due to its ability to inhibit the synthesis of vitamin K-dependent coagulation factors, which are essential for blood clotting. The anti-inflammatory activity of 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate is due to its ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The anticancer activity of 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate is due to its ability to induce apoptosis and inhibit tumor growth by regulating various signaling pathways, such as the PI3K/Akt/mTOR pathway. The antimicrobial activity of 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate is due to its ability to disrupt the cell membrane and inhibit the synthesis of essential macromolecules, such as DNA and RNA.
Biochemical and Physiological Effects
Coumarin has been shown to have various biochemical and physiological effects. It has been found to reduce blood clotting by inhibiting the synthesis of vitamin K-dependent coagulation factors. Coumarin has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate has been shown to induce apoptosis and inhibit tumor growth by regulating various signaling pathways. Additionally, 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate has been found to exhibit antimicrobial properties against a wide range of microorganisms.
实验室实验的优点和局限性
One of the advantages of using 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate in lab experiments is its wide range of biological activities, which makes it a versatile compound for studying various biological processes. Furthermore, 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate is a natural compound that can be easily synthesized using simple chemical reactions. However, one of the limitations of using 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate has been found to exhibit some toxicity at high doses, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with various signaling pathways. Furthermore, future research could focus on developing new methods for synthesizing 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate and improving its solubility in water. Additionally, research could explore the use of 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate in combination with other compounds to enhance its biological activity.
合成方法
Coumarin can be synthesized through several methods, including Pechmann condensation, Knoevenagel condensation, and Perkin reaction. The Pechmann condensation involves the reaction of phenol with a β-ketoester in the presence of a Lewis acid catalyst. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with malonic acid or its derivatives. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an acid catalyst. Among these methods, the Pechmann condensation is the most commonly used method for synthesizing 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate.
科学研究应用
Coumarin has been widely studied for its various biological activities. It has been shown to possess anticoagulant properties by inhibiting the synthesis of vitamin K-dependent coagulation factors. Coumarin has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate has been shown to possess anticancer properties by inducing apoptosis and inhibiting tumor growth. Additionally, 2-[7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]-1-methylethyl acetate has been found to exhibit antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses.
属性
分子式 |
C17H18O6 |
|---|---|
分子量 |
318.32 g/mol |
IUPAC 名称 |
[3-(2-acetyloxypropyl)-4-methyl-2-oxochromen-7-yl] acetate |
InChI |
InChI=1S/C17H18O6/c1-9(21-11(3)18)7-15-10(2)14-6-5-13(22-12(4)19)8-16(14)23-17(15)20/h5-6,8-9H,7H2,1-4H3 |
InChI 键 |
QHJKUAXAQRPYPM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)CC(C)OC(=O)C |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C)CC(C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















